![molecular formula C7H3BrF3N3 B2568160 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1256826-15-9](/img/structure/B2568160.png)

5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

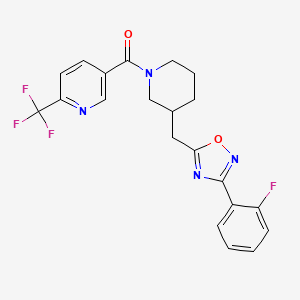

Trifluoromethylpyridines (TFMPs) are synthesized from various precursors and are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of TFMP derivatives involves the use of fluorine and pyridine structures, which result in superior pest control properties when compared to traditional phenyl-containing insecticides .Chemical Reactions Analysis

The chemical reactions involving TFMPs are complex and depend on the specific compound and conditions. For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Wissenschaftliche Forschungsanwendungen

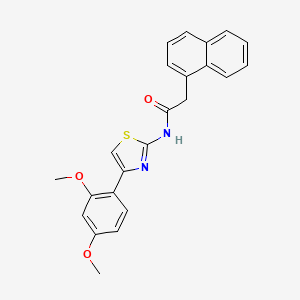

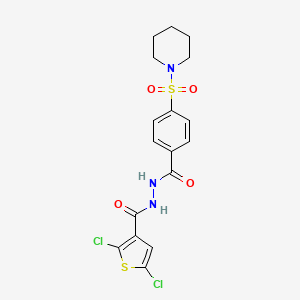

- Targeted Kinase Inhibitors : 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been investigated as a scaffold for designing kinase inhibitors. Researchers explore its potential to selectively inhibit specific kinases involved in diseases such as cancer, inflammation, and neurodegenerative disorders .

- Anti-Inflammatory Agents : The trifluoromethyl group enhances lipophilicity, which can be advantageous for drug delivery. Scientists study derivatives of this compound for their anti-inflammatory properties .

- Organic Semiconductors : The π-conjugated structure of 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine makes it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Researchers investigate its charge transport properties and stability .

- Pesticide Intermediates : The compound serves as an intermediate in the synthesis of agrochemicals. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is derived from it and is used in crop protection products .

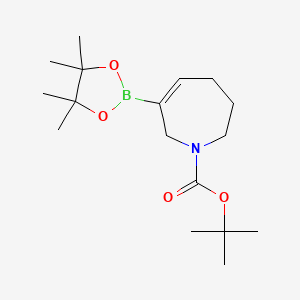

- Building Block for Palladium-Catalyzed Reactions : 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is employed as a substrate in palladium-catalyzed α-arylation reactions. These reactions are valuable for constructing complex organic molecules .

- Fluorinated Heterocycles : The trifluoromethyl group contributes to the compound’s unique reactivity. Researchers explore its use in the synthesis of other fluorinated heterocyclic compounds .

- Versatile Intermediate : Chemists use 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine as a versatile building block for custom synthesis. Its availability and reactivity make it valuable in pharmaceutical research .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Agrochemicals and Crop Protection

Chemical Synthesis and Catalysis

Fluorine Chemistry and Halogenated Heterocycles

Pharmaceutical Intermediates and Custom Synthesis

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3/c8-3-1-4-5(7(9,10)11)13-14-6(4)12-2-3/h1-2H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOMFKMOFVKBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride](/img/structure/B2568077.png)

![N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2568080.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568082.png)

![4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2568084.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2568087.png)

![(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid](/img/structure/B2568088.png)